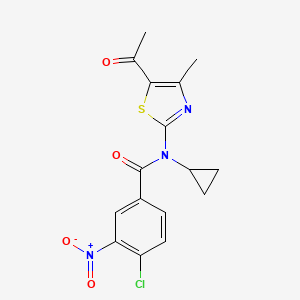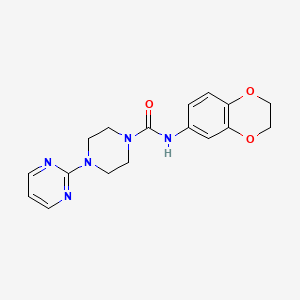![molecular formula C20H14F3N3O2 B4731052 N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B4731052.png)
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on various kinases, making it a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide exerts its effects through the inhibition of various kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. ITK is involved in T-cell receptor signaling and has been implicated in the development of T-cell lymphomas. JAK3 is involved in cytokine signaling and has been shown to be important in the development of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on various kinases, which can lead to a range of biochemical and physiological effects. Inhibition of BTK can lead to decreased B-cell proliferation and survival, as well as decreased production of cytokines and chemokines. Inhibition of ITK can lead to decreased T-cell proliferation and survival, as well as decreased production of cytokines. Inhibition of JAK3 can lead to decreased cytokine signaling and decreased proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It has potent inhibitory effects on various kinases, making it a useful tool for studying the role of these kinases in disease. It also has a well-defined mechanism of action, which can aid in the interpretation of experimental results. However, this compound also has some limitations. It is a small molecule inhibitor, which can limit its ability to target specific proteins and may lead to off-target effects. It also has limited solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective inhibitors of BTK, ITK, and JAK3. Another area of research is the investigation of the role of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the use of this compound in the treatment of autoimmune diseases and other non-cancerous conditions is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound may lead to improved efficacy and reduced toxicity in clinical settings.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promise for the treatment of cancer and other diseases. It has potent inhibitory effects on various kinases, making it a useful tool for studying the role of these kinases in disease. This compound has a well-defined mechanism of action and has been shown to have anti-inflammatory effects. However, it also has limitations, including limited solubility and potential off-target effects. Future research directions include the development of more potent and selective inhibitors, investigation of combination therapies, and the use of this compound in non-cancerous conditions.
Applications De Recherche Scientifique
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, making it a promising candidate for the treatment of cancer and other diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been investigated for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(pyridin-3-ylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)16-9-3-1-7-14(16)18(27)26-17-10-4-2-8-15(17)19(28)25-13-6-5-11-24-12-13/h1-12H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXFPUICRTUILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4730986.png)

![4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4730994.png)
![isopropyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4731002.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4731014.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4731020.png)
![5-(propylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4731028.png)
![N-(3-nitrophenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4731032.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4731044.png)
![N-(4-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4731057.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4731062.png)
